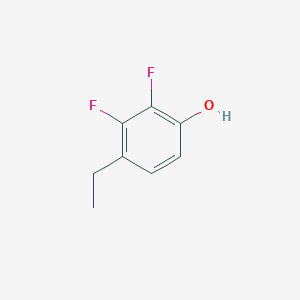

4-Ethyl-2,3-difluorophenol

Description

Structure

3D Structure

Properties

CAS No. |

124728-38-7 |

|---|---|

Molecular Formula |

C8H8F2O |

Molecular Weight |

158.14 g/mol |

IUPAC Name |

4-ethyl-2,3-difluorophenol |

InChI |

InChI=1S/C8H8F2O/c1-2-5-3-4-6(11)8(10)7(5)9/h3-4,11H,2H2,1H3 |

InChI Key |

QQRRIMVVXZGZIF-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=C(C=C1)O)F)F |

Canonical SMILES |

CCC1=C(C(=C(C=C1)O)F)F |

Synonyms |

Phenol, 4-ethyl-2,3-difluoro- |

Origin of Product |

United States |

Chemical Identity and Properties

The fundamental properties of 4-Ethyl-2,3-difluorophenol are derived from its molecular structure.

| Property | Value |

| Molecular Formula | C₈H₈F₂O |

| Molecular Weight | 158.15 g/mol |

| CAS Number | 124728-38-7 |

| Canonical SMILES | CCC1=CC(=C(C(=C1)O)F)F |

| InChI Key | Not Widely Reported |

Synthesis and Manufacturing Processes

A likely pathway begins with the synthesis of the core structure, 2,3-difluorophenol (B1222669). This can be achieved from 1,2-difluorobenzene (B135520) via directed ortho-metalation followed by reaction with a borate (B1201080) ester and subsequent oxidation. chemicalbook.com

Step 1: Synthesis of 2,3-Difluorophenol

1,2-Difluorobenzene is treated with a strong base like n-butyllithium at low temperature (-78 °C) in an inert solvent such as tetrahydrofuran (B95107) (THF). This removes a proton from the position between the two fluorine atoms.

The resulting lithiated species is quenched with an electrophile, typically trimethyl borate, to form a boronate ester.

The boronate ester is then oxidized, commonly using hydrogen peroxide, to yield the desired 2,3-difluorophenol. chemicalbook.com

Step 2: Introduction of the Ethyl Group With 2,3-difluorophenol in hand, the ethyl group can be introduced at the 4-position (para to the hydroxyl group) via a Friedel-Crafts-type reaction.

Acylation: The 2,3-difluorophenol is reacted with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction is directed to the 4-position due to the activating, para-directing effect of the hydroxyl group and steric hindrance at the ortho positions. This forms 1-(4-hydroxy-2,3-difluorophenyl)ethan-1-one.

Reduction: The resulting ketone is then reduced to an ethyl group. Standard reduction methods like the Clemmensen (using zinc-mercury amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction would accomplish this transformation, yielding the final product, 4-Ethyl-2,3-difluorophenol.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 4-Ethyl-2,3-difluorophenol are not extensively documented in publicly accessible scientific literature. The table below reflects this lack of available data.

| Property | Value |

| Melting Point | Not available in public literature |

| Boiling Point | Not available in public literature |

| Density | Not available in public literature |

| Solubility | Not available in public literature |

| pKa | Not available in public literature |

Spectroscopic Analysis

Comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) for 4-Ethyl-2,3-difluorophenol are not published in detail. Such data is critical for the unambiguous identification and characterization of the compound. For related compounds, spectroscopic analysis is a standard procedure to confirm the structure. tandfonline.comresearchgate.net

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons, and the phenolic hydroxyl proton. |

| ¹³C NMR | Resonances for the two carbons of the ethyl group and six distinct aromatic carbons, with C-F coupling visible. |

| ¹⁹F NMR | Two distinct signals for the non-equivalent fluorine atoms, likely showing coupling to each other and to adjacent protons. |

| IR Spectroscopy | Characteristic absorptions for the O-H stretch (broad), C-H stretches (aromatic and aliphatic), C=C aromatic stretches, and strong C-F bond stretches. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 158.15, along with characteristic fragmentation patterns. |

Research and Applications

Strategies for Phenol (B47542) Derivatization with Selective Fluorine Introduction

The selective introduction of fluorine into a phenolic ring is a significant challenge in organic synthesis. Two primary strategies, nucleophilic and electrophilic fluorination, have been developed to address this.

Nucleophilic Aromatic Substitution Approaches in Fluorophenol Synthesis

Nucleophilic aromatic substitution (SNAr) is a widely used method for forming carbon-fluorine bonds. nih.gov In a typical SNAr reaction, a nucleophile replaces a leaving group on an aromatic ring. For the synthesis of fluorophenols, this often involves the displacement of a leaving group, such as a nitro or halo group, by a fluoride (B91410) ion. The reaction proceeds through a negatively charged Meisenheimer intermediate, and the presence of electron-withdrawing groups on the aromatic ring is crucial to stabilize this intermediate and facilitate the reaction. nih.govresearchgate.net

However, traditional SNAr reactions are often limited to electron-poor aromatic systems. nih.gov Recent advancements have explored novel methods to expand the scope of nucleophilic fluorination. One such method is a concerted nucleophilic aromatic substitution (CSNAr), which avoids the formation of a Meisenheimer intermediate and can be applied to a broader range of arenes, including those that are not electron-deficient. nih.govresearchgate.net Additionally, the use of transition metal catalysts, such as palladium and ruthenium complexes, has shown promise in facilitating the nucleophilic fluorination of phenols and their derivatives under milder conditions. acs.orgacs.org

Electrophilic Fluorination Methodologies

Electrophilic fluorination provides an alternative pathway to organofluorine compounds, utilizing reagents that act as a source of "electrophilic" fluorine. wikipedia.org These reagents, often containing a nitrogen-fluorine (N-F) bond, react with electron-rich aromatic compounds like phenols. wikipedia.orgarkat-usa.org Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4). wikipedia.orgarkat-usa.orgbrynmawr.edu

The primary challenges in the electrophilic fluorination of phenols are controlling the regioselectivity (ortho vs. para substitution) and preventing dearomatization of the ring. wikipedia.org Despite these challenges, electrophilic fluorination is a valuable tool, particularly for the synthesis of fluorinated phenols that may be difficult to access through nucleophilic routes. arkat-usa.org The reaction conditions, including the choice of solvent and the presence of additives like ionic liquids, can significantly influence the reaction's efficiency and product distribution. arkat-usa.org

Synthesis of this compound via Precursor Functionalization

The synthesis of specifically substituted fluorophenols like this compound often relies on the functionalization of a pre-existing fluorinated phenol. This approach allows for precise control over the final substitution pattern.

Multi-step Reaction Sequences Involving 2,3-Difluorophenol (B1222669) as a Starting Material

A common strategy for synthesizing derivatives of 2,3-difluorophenol involves multi-step reaction sequences that begin with the parent phenol. thieme-connect.comthieme-connect.deepfl.ch These sequences often require the protection of the phenolic hydroxyl group to prevent unwanted side reactions during subsequent functionalization steps. The choice of protecting group can influence the regioselectivity of the subsequent reactions. thieme-connect.comthieme-connect.de

For instance, a methoxymethyl (MOM) ether protecting group can direct metallation to the position adjacent to the oxygen, while a bulkier triisopropylsilyl (TIPS) group can shield the ortho positions and direct functionalization to other sites on the ring. thieme-connect.comthieme-connect.de This regioexhaustive functionalization allows for the introduction of various substituents at specific positions on the 2,3-difluorophenol scaffold. thieme-connect.comthieme-connect.de

The formation of Grignard reagents from halogenated precursors is a powerful tool for creating carbon-carbon bonds. In the context of synthesizing substituted difluorophenols, a Grignard reagent can be prepared from a brominated difluorophenol derivative. This organometallic intermediate can then react with various electrophiles to introduce the desired functional group.

A patented method for preparing 4-ethoxy-2,3-difluorophenol (B141254) utilizes this approach. google.com The process starts with 4-ethoxy-2,3-difluorobromobenzene, which is converted to the corresponding Grignard reagent by reacting it with magnesium. google.com This Grignard reagent is then used in a subsequent borylation reaction. google.com

Following the formation of a Grignard reagent, a borating reaction with an electrophilic boron source, such as trimethyl borate (B1201080), can be performed. This introduces a boronic acid or boronate ester group onto the aromatic ring. google.com This intermediate is then subjected to an oxidative transformation, typically using hydrogen peroxide, to yield the desired phenol. google.com

This Grignard-borylation-oxidation sequence is a reliable method for introducing a hydroxyl group at a specific position on the aromatic ring, as dictated by the initial position of the halogen used to form the Grignard reagent. google.com

Oxidation of Difluorophenol to Difluorohydroquinones

The oxidation of difluorophenols to their corresponding difluorohydroquinones is a significant transformation in the synthesis of complex fluorinated molecules. One established method for this conversion is the Elbs peroxydisulfate (B1198043) oxidation. nih.govbeilstein-journals.org In this reaction, a phenolate (B1203915) anion acts as a nucleophile, reacting with peroxydisulfate ions. nih.govbeilstein-journals.org The reaction typically results in the preferential formation of the para-hydroquinone, which can then be hydrolyzed to the dihydric phenol. nih.govbeilstein-journals.org For instance, the oxidation of 2,3-difluorophenol using basic potassium persulfate has been shown to yield 2,3-difluorohydroquinone with a reported yield of 37%. nih.govredalyc.orgbeilstein-journals.org

The mechanism of the Elbs oxidation is understood to be a nucleophilic displacement on a peroxide oxygen. beilstein-journals.org It is noteworthy that the reaction does not involve radical intermediates, except in potential side reactions. nih.govbeilstein-journals.org The orientation of the resulting sulfate (B86663) group is preferentially para to the phenolic group, which upon acidic hydrolysis, furnishes the desired hydroquinone. nih.govbeilstein-journals.org

Palladium-Catalyzed Coupling Reactions for Constructing Fluorinated Aromatic Scaffolds

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds, and their application extends to the construction of fluorinated aromatic scaffolds. worktribe.com These reactions are pivotal in the synthesis of pharmaceuticals and natural products. worktribe.com

Traditionally, aryl iodides and bromides are the preferred coupling partners due to the relative ease of oxidative addition of the palladium catalyst into the carbon-halogen bond. worktribe.com However, the activation of the robust carbon-fluorine (C-F) bond presents a significant challenge. worktribe.com Despite this, advancements have been made in the palladium-catalyzed cross-coupling of fluoroaromatics.

One notable example is the Sonogashira-type coupling, which has been successfully applied to the direct and regioselective alkynylation of highly fluorinated nitrobenzene (B124822) derivatives. worktribe.comworktribe.com This represents a key breakthrough in metal-catalyzed sp2-sp cross-coupling reactions involving C-F bond activation. worktribe.comworktribe.com The nitro group plays a crucial role in activating the aromatic system towards nucleophilic attack by the palladium catalyst and directing the oxidative addition to the ortho position. worktribe.com

Furthermore, Suzuki-type cross-coupling reactions have also been explored. While direct cross-coupling of organometallic reagents with fluoroaromatics is less common, instances of such reactions have been reported. mdpi.com For example, a DPPF-PdCl2 system has been effectively used in the cross-coupling of difluorobenzene with aryl Grignard reagents, leading to singly substituted products in high yields. mdpi.com The presence of an adjacent fluorine atom is thought to promote oxidative addition and facilitate C-F bond activation. mdpi.com

The table below summarizes key aspects of palladium-catalyzed coupling reactions for fluorinated aromatic systems.

| Reaction Type | Catalyst System (Example) | Key Features | Reference |

| Sonogashira | Palladium catalyst | Direct alkynylation of highly fluorinated nitrobenzenes; C-F bond activation directed by the nitro group. worktribe.comworktribe.com | worktribe.comworktribe.com |

| Suzuki | DPPF-PdCl2 | Cross-coupling of difluorobenzene with aryl Grignard reagents; Adjacent fluorine promotes C-F activation. mdpi.com | mdpi.com |

Considerations for Reaction Optimization and Scalability

Process Efficiency and Yield Enhancement in Difluorophenol Synthesis

The efficiency and yield of difluorophenol synthesis are critical for its practical application. Research into reaction kinetics and optimization has highlighted the sensitivity of these processes to specific reagents and conditions. For instance, in the synthesis of 3,5-difluorophenol (B1294556) from 1,3,5-trifluorobenzene, the choice of base significantly impacts the yield. The use of potassium carbonate at 90°C for 5 hours can result in a yield of approximately 79.8%, whereas employing potassium hydroxide (B78521) under similar conditions may lead to a slightly lower yield of 72.8%.

A one-pot method for preparing 4-ethoxy-2,3-difluorophenol from 4-ethoxy-2,3-difluorobromobenzene has been developed, demonstrating high yield and purity suitable for industrial production. google.com This process involves the formation of a Grignard reagent, followed by a borating reaction, hydrolysis, and oxidation. google.com The final product is purified by desalting and crystallization from toluene. google.com

The transesterification of dimethyl carbonate (DMC) with phenol in the presence of a Mg-Al-hydrotalcite catalyst has been studied to produce diphenyl carbonate (DPC) and methylphenyl carbonate (MPC). acs.org At a reaction temperature of 160-180 °C, a phenol to DMC molar ratio of 2:1, and a reaction time of 10 hours, the total yield for DPC and MPC was 26.3%. acs.org

The degradation of 2,4-dichlorophenol (B122985) has also been investigated. Using Fe/Ni nanoparticles supported on disaggregated attapulgite, a degradation rate of 96.8% was achieved within 120 minutes, with a phenol yield of 86.1%. mdpi.com Another study on the degradation of 2,4-dichlorophenol using a UV/IO4- process showed that the degradation rate was significantly higher than with UV irradiation alone and that the process was effective over a range of pH values. researchgate.net

Technological Advancements in Reactor Design for Fluorination Chemistry

The inherent reactivity of fluorinating agents necessitates specialized reactor designs to ensure safety and control. Continuous flow technology has emerged as a key advancement in this field, offering a safer and more controlled environment for hazardous reactions. acs.org

Key features of modern fluorination reactors include:

Continuous Flow Systems: These systems are particularly effective for handling hazardous reagents and for reactions that are difficult to scale up in traditional batch reactors. acs.org They allow for precise control over reaction parameters.

Microreactors: The use of microreactor technology is an efficient tool for kilogram-scale syntheses in continuous mode. acs.org They are well-suited for highly exothermic reactions, high-temperature reactions, and reactions involving unstable intermediates. acs.orgresearchgate.net

Materials of Construction: Given the corrosive nature of reagents like HF and F2, reactors must be constructed from corrosion-resistant materials. xml-journal.net

Specialized Designs: Innovations such as gas preheating chambers, sintering plates to ensure even gas distribution, and multi-channel systems have been incorporated into reactor designs to improve efficiency and safety. xml-journal.netref.ac.uk For example, a new fluorination reactor design consisting of a reactant furnace, feed cup, and jacking mechanism has been developed to enhance the contact area between fluorine and the material. xml-journal.net

These technological advancements are crucial for the safe and efficient production of fluorinated compounds on both laboratory and industrial scales.

Purification and Isolation Techniques for Advanced Fluorinated Organic Compounds

The purification and isolation of fluorinated organic compounds often require specialized techniques due to their unique properties. Fluorous-phase separation methods have proven to be particularly effective.

One such technique is fluorous solid-phase extraction (FSPE) . silicycle.com In this method, a mixture is passed through a cartridge containing a fluorinated silica (B1680970) gel. silicycle.com The fluorous compounds are selectively retained on the stationary phase, while non-fluorous components are eluted. silicycle.com This allows for a quick and efficient separation. silicycle.com

A variation of this is reverse fluorous solid-phase extraction (r-FSPE) . nih.gov Here, the roles are reversed: a mixture is loaded onto a polar solid phase like standard silica gel, and a fluorous solvent is used for elution. nih.gov The organic, non-tagged compounds are retained on the silica gel, while the fluorous-tagged compounds pass through. nih.gov

Another approach is organic/fluorous phase extraction . This technique leverages the distinct solubility properties of fluorous reagents to enable purification by liquid-liquid extraction between a fluorous solvent (like FC-72) and a non-fluorinated organic solvent. acs.org This method is particularly useful for the isolation of air- and water-sensitive organometallic complexes. acs.org

The table below outlines some of the key purification techniques for fluorinated compounds.

| Technique | Principle | Application | Reference |

| Fluorous Solid-Phase Extraction (FSPE) | Selective retention of fluorous compounds on a fluorinated stationary phase. | Separation of fluorous compounds from non-fluorous reaction mixtures. silicycle.com | silicycle.com |

| Reverse Fluorous Solid-Phase Extraction (r-FSPE) | Retention of non-fluorous compounds on a polar stationary phase with elution by a fluorous solvent. | Rapid separation of fluorous-tagged compounds from organic compounds. nih.gov | nih.gov |

| Organic/Fluorous Phase Extraction | Separation based on differential solubility in immiscible fluorous and organic solvent phases. | Isolation of organometallic complexes and other sensitive compounds. acs.org | acs.org |

| Crystallization | The crude product can be dissolved in a suitable solvent, such as toluene, and then cooled to induce crystallization, followed by centrifugation to isolate the pure compound. google.com | Purification of 4-ethoxy-2,3-difluorophenol. google.com | google.com |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman (FT-Raman) Analysis

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. Both FT-IR and FT-Raman spectroscopy offer complementary information for a complete vibrational analysis.

The vibrational spectrum of this compound can be interpreted by assigning observed spectral bands to specific molecular motions. These assignments are made with high confidence by comparing them to the well-documented spectra of analog compounds, such as 2,3-difluorophenol and 4-ethylphenol (B45693). researchgate.netnih.govresearchgate.net

The high-frequency region of the spectrum is characterized by O-H and C-H stretching vibrations. The O-H stretching mode is typically observed as a broad band in the FT-IR spectrum, often centered around 3370 cm⁻¹, indicative of hydrogen bonding. researchgate.net The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the asymmetric and symmetric stretching modes of the ethyl group's CH₃ and CH₂ moieties are found in the 2850-3000 cm⁻¹ range. researchgate.net

The fingerprint region, from 1650 to 500 cm⁻¹, contains a wealth of structural information. Key vibrations include the aromatic C=C stretching modes, which are expected between 1450 and 1620 cm⁻¹. The C-F stretching vibrations are particularly characteristic of this molecule and, based on studies of 2,3-difluorophenol, are assigned to strong bands in the 1270-1335 cm⁻¹ region in both FT-IR and FT-Raman spectra. researchgate.netresearchgate.net The in-plane bending of the O-H group and C-O stretching are also found in this region. The ethyl group contributes characteristic scissoring and rocking vibrations.

Low-frequency modes, observed below 500 cm⁻¹, primarily correspond to out-of-plane ring deformations and torsional motions of the substituents.

Table 1: Predicted Characteristic Vibrational Modes for this compound Based on Analog Data This table presents predicted vibrational frequencies based on data from analog compounds. Experimental values for this compound may vary.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Primary Analog Source(s) |

| O-H Stretch | ~3370 | 2,3-difluorophenol researchgate.net |

| Aromatic C-H Stretch | 3050 - 3150 | 2,3-difluorophenol researchgate.net |

| Ethyl C-H Asymmetric/Symmetric Stretch | 2870 - 2970 | 4-ethylphenol researchgate.net |

| Aromatic C=C Stretch | 1450 - 1620 | 2,3-difluorophenol, 4-ethylphenol researchgate.netresearchgate.net |

| Ethyl CH₂ Scissor | ~1460 | 4-ethylphenol researchgate.net |

| C-F Stretch | 1270 - 1335 | 2,3-difluorophenol researchgate.netresearchgate.net |

| C-O Stretch | 1200 - 1260 | Substituted phenols tandfonline.com |

| Aromatic Ring Breathing | ~800 | Substituted benzenes |

To achieve unambiguous assignment of the complex vibrational spectra, experimental results are often correlated with theoretical calculations. researchgate.net Density Functional Theory (DFT) methods, such as B3LYP with a 6-311++G(d,p) basis set, have proven highly effective for predicting the vibrational frequencies of substituted phenols like 2,3-difluorophenol. nih.govresearchgate.net

In this approach, the molecular geometry of this compound is first optimized to find its most stable conformation. Then, harmonic vibrational frequencies are calculated. These theoretical frequencies are systematically higher than experimental ones due to the neglect of anharmonicity and the use of a finite basis set. To correct for this, the calculated frequencies are uniformly scaled using established scaling factors (e.g., 0.963 for B3LYP). scielo.org.mx The resulting scaled theoretical spectra typically show excellent agreement with experimental FT-IR and FT-Raman data. researchgate.net This correlation allows for the confident assignment of nearly every fundamental mode, including those that are closely spaced or have weak intensity. Furthermore, the potential energy distribution (PED) can be calculated to determine the contribution of different internal coordinates to each vibrational mode. scielo.org.mxuantwerpen.be

The orientation of the hydroxyl group relative to the ortho-fluorine substituent at C-2 allows for the formation of an intramolecular O-H···F hydrogen bond. This interaction significantly influences the vibrational spectrum, particularly the O-H stretching frequency. longdom.org In the absence of this bond, the O-H stretch for a free phenol would appear as a sharp band around 3600 cm⁻¹. However, the presence of the intramolecular hydrogen bond in this compound is expected to cause a significant red-shift (shift to lower frequency) and considerable broadening of this band. This phenomenon is a hallmark of hydrogen bonding, where the interaction weakens the O-H bond, lowering its vibrational energy. The specific position and shape of the O-H band can thus serve as a diagnostic tool to confirm the presence and relative strength of this intramolecular interaction. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the complete structural elucidation of this compound, providing definitive information about the carbon skeleton and the chemical environment of the hydrogen and fluorine atoms.

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for the full assignment of the molecule's structure.

The ¹H NMR spectrum is expected to show four distinct sets of signals. The ethyl group will produce a quartet for the methylene (B1212753) (-CH₂-) protons deshielded by the aromatic ring, and a triplet for the terminal methyl (-CH₃) protons, with a typical coupling constant (³JHH) of ~7.6 Hz. researchgate.net The aromatic region should contain two signals corresponding to the protons at C-5 and C-6. These protons will appear as complex multiplets due to coupling with each other (H-H coupling) and with the fluorine atoms (H-F coupling). The hydroxyl proton will appear as a singlet, the chemical shift of which can be highly variable depending on solvent and concentration.

The ¹³C NMR spectrum will display eight unique resonances, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the attached atoms and their positions on the ring. The carbons bonded to fluorine (C-2 and C-3) will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. Other aromatic carbons will also show smaller couplings to the fluorine atoms (²JCF, ³JCF). The chemical shifts for the ethyl group carbons are well-established from analogs like 4-ethylphenol. chemicalbook.com

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. nih.gov Two distinct signals are expected for the fluorine atoms at C-2 and C-3, as they are in different chemical environments. These signals will be split into a doublet of doublets (or more complex multiplet) due to coupling with each other (F-F coupling) and with nearby protons (H-F coupling). The magnitude of these coupling constants provides valuable information about the relative positions of the atoms.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting for this compound Predictions are based on data from 4-ethylphenol and 2,3-difluorophenol in CDCl₃. researchgate.netchemicalbook.com

| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Coupling |

| -OH | 4.5 - 6.0 | singlet (s) | - |

| H-6 | 6.9 - 7.1 | multiplet (m) | H-H, H-F |

| H-5 | 6.7 - 6.9 | multiplet (m) | H-H, H-F |

| -CH₂- | ~2.6 | quartet (q) | H-H |

| -CH₃ | ~1.2 | triplet (t) | H-H |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound Predictions are based on data from 4-ethylphenol and known fluorine substituent effects. chemicalbook.com

| Carbon | Predicted δ (ppm) | Expected C-F Coupling |

| C-1 (-OH) | 145 - 150 | d or dd |

| C-2 (-F) | 140 - 145 | d (Large ¹JCF) |

| C-3 (-F) | 148 - 153 | d (Large ¹JCF) |

| C-4 (-Et) | 135 - 140 | d or dd |

| C-5 | 115 - 120 | d or dd |

| C-6 | 120 - 125 | d or dd |

| -CH₂- | ~28 | t (from ²JCF) |

| -CH₃ | ~16 | q (from ³JCF) |

Table 4: Predicted ¹⁹F NMR Chemical Shifts for this compound Predictions are based on data from various difluorophenols. nih.gov

| Fluorine | Predicted δ (ppm) vs CFCl₃ | Expected Multiplicity |

| F-2 | -135 to -145 | doublet of multiplets (dm) |

| F-3 | -150 to -160 | doublet of multiplets (dm) |

While 1D NMR provides fundamental data, two-dimensional (2D) NMR techniques are essential for unambiguous assignment and deeper conformational insights.

¹H-¹H COSY (Correlation Spectroscopy) would confirm the connectivity within the ethyl group by showing a cross-peak between the -CH₂- and -CH₃ protons. It would also show a correlation between the H-5 and H-6 aromatic protons.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) is used to correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the protonated carbons (C-5, C-6, -CH₂, and -CH₃).

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) is crucial for mapping the entire molecular framework. It reveals correlations between protons and carbons that are two or three bonds away. For instance, it would show correlations from the methylene protons (-CH₂) to the aromatic carbons C-3, C-4, and C-5, confirming the position of the ethyl group. It is also essential for assigning the quaternary (non-protonated) carbons C-1, C-2, C-3, and C-4. bmrb.io

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to investigate through-space interactions and thus provide information on the preferred conformation of the molecule. For example, NOE cross-peaks between the hydroxyl proton and the F-2 or H-6 signals could provide evidence for the orientation of the OH group. Similarly, correlations between the ethyl group protons and the aromatic protons (H-5) would help define the rotational conformation of the ethyl substituent.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization. For this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is crucial for confirming its elemental composition.

The exact mass of a molecule is the calculated mass based on the most abundant isotope of each element. The molecular formula for this compound is C₈H₈F₂O. Its theoretical exact mass can be calculated with high precision. For comparison, the computed exact mass of the isomeric compound 4-Ethyl-2,6-difluorophenol is 158.05432120 Da. nih.gov

In a typical electron ionization (EI) mass spectrum, this compound would first form a molecular ion (M⁺•) corresponding to its molecular weight. This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a fingerprint for the molecule's structure.

The fragmentation pathways for this compound can be predicted based on the stability of the resulting cations and neutral radicals. Key fragmentation processes for aromatic and phenolic compounds include:

Alpha-Cleavage: Cleavage of the bond between the ethyl group and the aromatic ring. This is a very common fragmentation for alkylbenzenes. The loss of a methyl radical (•CH₃, 15 Da) from the ethyl group would result in a prominent peak at m/z [M-15]⁺.

Benzylic Cleavage: The most common fragmentation for compounds with an ethyl group on a benzene (B151609) ring is the loss of the ethyl group itself, leading to a stable ion. However, the loss of a methyl group to form a stabilized benzylic cation is more typical. The loss of the entire ethyl group (•C₂H₅, 29 Da) would result in a peak at m/z [M-29]⁺. chemguide.co.uklibretexts.org

Loss of CO: Phenolic compounds can undergo rearrangement and lose a neutral molecule of carbon monoxide (CO, 28 Da).

Loss of H₂O: In some cases, a loss of a water molecule might be observed, although this is more common in alcohols. libretexts.org

The presence of fluorine atoms on the aromatic ring will influence the fragmentation, and fragments containing fluorine will be identifiable by their characteristic mass.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description of Loss |

| 158 | [C₈H₈F₂O]⁺• | Molecular Ion (Parent Ion) |

| 143 | [C₇H₅F₂O]⁺ | Loss of a methyl radical (•CH₃) from the ethyl group. youtube.com |

| 130 | [C₇H₆F₂]⁺• | Loss of carbon monoxide (CO) from the molecular ion. |

| 129 | [C₆H₅F₂O]⁺ | Loss of an ethyl radical (•C₂H₅). chemguide.co.uklibretexts.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org The resulting spectrum is a plot of absorbance versus wavelength and is used to identify chromophores, which are the parts of a molecule that absorb light. shu.ac.uk

The chromophore in this compound is the substituted benzene ring. The electronic transitions observed in this type of molecule are typically π → π* (pi to pi-star) and n → π* (n to pi-star) transitions. elte.hu

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems have characteristic π → π* absorptions. For substituted benzenes, these often appear as two distinct bands: the E-band (ethylenic) at shorter wavelengths (around 200-230 nm) and the B-band (benzenoid) at longer wavelengths (around 250-280 nm).

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (the lone pairs on the oxygen atom of the hydroxyl group) to a π* antibonding orbital of the aromatic ring. tanta.edu.eg These transitions are generally much weaker in intensity (lower molar absorptivity, ε) than π → π* transitions. elte.hu

The positions and intensities of these absorption bands are sensitive to the substituents on the benzene ring. The hydroxyl (-OH), ethyl (-CH₂CH₃), and fluorine (-F) groups will influence the energy levels of the molecular orbitals and thus shift the absorption maxima (λmax). The hydroxyl group, acting as an auxochrome, typically causes a bathochromic shift (red shift) to longer wavelengths and increases the intensity of the absorption. The fluorine atoms and the ethyl group will also contribute to shifts in the absorption maxima.

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition Type | Expected λmax Range (nm) | Description |

| π → π* (E-band) | 200 - 230 | High-intensity absorption related to the overall aromatic system. |

| π → π* (B-band) | 260 - 290 | Lower-intensity absorption, often showing fine vibrational structure, characteristic of the benzenoid system. |

| n → π | > 290 | Low-intensity, broad absorption, often submerged by the stronger π → π band. |

Microwave Rotational Spectroscopy for Gas-Phase Molecular Structure Determination

Microwave rotational spectroscopy is a high-resolution technique that measures the absorption of microwave radiation by molecules in the gas phase, corresponding to transitions between quantized rotational energy levels. tanta.edu.eg This technique allows for the precise determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and conformational arrangements, with very high accuracy. tanta.edu.eg

For a molecule to be studied by microwave spectroscopy, it must possess a permanent dipole moment, which is the case for this compound due to its polar C-F and C-O bonds and lack of symmetry. Molecules are classified based on their moments of inertia (Ia, Ib, Ic) around three principal axes of rotation. tanta.edu.eg this compound has three different moments of inertia (Ia ≠ Ib ≠ Ic) and is therefore classified as an asymmetric top rotor. tanta.edu.eg

The analysis of the rotational spectrum yields rotational constants (A, B, and C), which are inversely proportional to the moments of inertia. These constants are the primary data obtained from the experiment. By measuring the spectra of different isotopic species of the molecule (e.g., substituting ¹²C with ¹³C), the atomic coordinates of the atoms can be determined, leading to a precise molecular structure. scholaris.ca

Furthermore, the presence of the ethyl group may allow for different stable conformations (conformers) due to rotation around the C-C single bond. If the energy barrier between these conformers is high enough, each will have a distinct rotational spectrum, allowing for their individual characterization. researchgate.net

Table 3: Illustrative Rotational Spectroscopy Data for a Phenolic Molecule

| Parameter | Symbol | Description |

| Rotational Constants | A, B, C | Determined from the frequencies of transitions in the microwave spectrum. Their values depend on the molecule's mass distribution and geometry. |

| Moments of Inertia | Ia, Ib, Ic | Calculated from the rotational constants, these represent the molecule's resistance to rotational motion about its principal axes. |

| Dipole Moment Components | µa, µb, µc | The components of the molecular dipole moment along the principal axes, determined from the Stark effect on the rotational lines. |

| Molecular Structure | r, ∠ | Bond lengths (r) and bond angles (∠) are derived by fitting the moments of inertia of several isotopic species. |

Note: The specific values for this compound would need to be determined experimentally.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to predict the properties of molecular systems, including this compound.

Geometry Optimization and Conformational Analysis of this compound

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are employed to find its lowest energy conformation. researchgate.net

The conformational landscape of this compound is influenced by the orientation of the ethyl and hydroxyl groups relative to the difluorinated benzene ring. The presence of the ethyl group introduces rotational isomers (conformers) that need to be systematically evaluated to identify the global minimum energy structure. Studies on similar fluorinated alkanes have demonstrated that fluorine substitution significantly impacts conformational profiles. nih.gov The analysis involves rotating the ethyl group and the hydroxyl proton to map the potential energy surface and identify all stable conformers. The optimized geometric parameters, including bond lengths and angles, for the most stable conformer can then be precisely determined. The hexagonal structure of the benzene ring is expected to show slight distortions due to the presence of various substituents. semanticscholar.org

| Parameter | Bond/Angle | Predicted Value (Å/°) |

|---|---|---|

| Bond Length | C1-C2 | 1.395 |

| C2-F | 1.360 | |

| C3-F | 1.358 | |

| C1-O | 1.362 | |

| O-H | 0.965 | |

| C4-C(ethyl) | 1.510 | |

| Bond Angle | C1-C2-C3 | 119.5 |

| C2-C3-C4 | 120.5 | |

| C1-O-H | 109.0 | |

| C3-C4-C(ethyl) | 121.0 |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net The MEP is mapped onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.

For this compound, the MEP surface would be calculated using the optimized geometry obtained from DFT. It is anticipated that the most negative potential (typically colored red) will be concentrated around the highly electronegative oxygen and fluorine atoms, indicating these are the primary sites for electrophilic attack. researchgate.net The region around the hydroxyl hydrogen atom is expected to show a positive potential (colored blue), making it susceptible to nucleophilic attack. The benzene ring will exhibit intermediate potential values (often green), with the ethyl group being largely non-polar. researchgate.net This analysis is crucial for understanding the molecule's reactivity and intermolecular interactions. researchgate.netfrontiersin.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic properties and chemical reactivity. semanticscholar.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, hardness, and softness. semanticscholar.orgresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap indicates a more reactive molecule. semanticscholar.org For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the oxygen atom, while the LUMO would likely be distributed over the aromatic ring, with contributions from the C-F antibonding orbitals. The calculated energies of these orbitals allow for the determination of the energy gap and other quantum chemical descriptors like electronegativity, chemical potential, and hardness. researchgate.net

| Parameter | Predicted Value (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 5.25 |

Hirshfeld Surface Analysis for Comprehensive Intermolecular Interaction Characterization

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. frontiersin.orgacharyainstitutes.in By partitioning the crystal electron density into molecular fragments, it provides a detailed picture of how molecules interact with their neighbors. The analysis generates a three-dimensional Hirshfeld surface mapped with properties like dnorm, which highlights regions of close intermolecular contact. acharyainstitutes.in

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.gov Computational methods can predict the NLO properties of a molecule, providing guidance for the design of new materials. The key parameters for NLO activity are the molecular dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). dergipark.org.tr

DFT calculations can be used to compute these properties for this compound. researchgate.netfrontiersin.org The presence of electron-donating (hydroxyl and ethyl) and electron-withdrawing (fluorine) groups on the aromatic ring can lead to significant intramolecular charge transfer, which is a prerequisite for NLO activity. dergipark.org.tr The magnitude of the first-order hyperpolarizability (β) is a direct measure of the second-order NLO response. A high β value suggests that the molecule could be a promising candidate for NLO applications. dergipark.org.tr

| Property | Predicted Value |

|---|---|

| Dipole Moment (μ) | 2.5 D |

| Mean Polarizability (α) | 15.0 x 10-24 esu |

| First-Order Hyperpolarizability (β) | 5.0 x 10-30 esu |

Quantum Chemical Computations for Vibrational Frequencies and Bonding Analysis

Quantum chemical calculations are instrumental in predicting the vibrational spectra (infrared and Raman) of molecules. researchgate.netresearchgate.net By calculating the harmonic vibrational frequencies at the DFT level, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands. researchgate.netnih.gov For this compound, the calculated vibrational frequencies would be scaled by an appropriate factor to account for anharmonicity and other systematic errors in the computational method. researchgate.net

The analysis of the vibrational modes provides detailed information about the molecule's bonding and structure. Characteristic frequencies for the O-H stretch, C-F stretches, aromatic C-C stretches, and the various bending modes of the ethyl group can be identified. researchgate.netresearchgate.net A potential energy distribution (PED) analysis can further be used to quantify the contribution of different internal coordinates to each vibrational mode. researchgate.net This detailed vibrational analysis serves as a powerful tool for the structural characterization of this compound. semanticscholar.orgresearchgate.net

| Vibrational Mode | Predicted Frequency (cm-1) | Description |

|---|---|---|

| ν(O-H) | ~3600 | Hydroxyl group stretching |

| ν(C-H)aromatic | ~3100 | Aromatic C-H stretching |

| ν(C-H)aliphatic | ~2950 | Ethyl group C-H stretching |

| ν(C=C) | ~1600 | Aromatic ring stretching |

| ν(C-F) | ~1250 | Carbon-Fluorine stretching |

| δ(O-H) | ~1200 | Hydroxyl group in-plane bending |

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions

Computational and theoretical investigations are pivotal in elucidating the molecular-level characteristics of chemical compounds. Among these methods, molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior and intermolecular interactions of molecules over time.

While dedicated molecular dynamics simulation studies specifically targeting this compound are not extensively available in the reviewed scientific literature, the principles and applications of MD simulations on structurally related compounds, such as other substituted phenols and fluorinated aromatic molecules, provide a solid framework for understanding its potential behavior. researchgate.netaip.orgnih.gov

MD simulations of phenolic compounds have been effectively used to explore complex formation, for instance with cyclodextrins, by providing detailed information on the energetics and geometry of these interactions. researchgate.net For other aromatic compounds, these simulations have shed light on their adsorption behaviors on surfaces and their solvation structures in various solvents. acs.orgrsc.org

A hypothetical molecular dynamics study of this compound would likely focus on several key areas to understand its behavior in a condensed phase (e.g., in a solvent or in its pure liquid state). The primary goals of such a simulation would be to characterize the influence of the ethyl group and the two fluorine atoms on the molecule's interactions and dynamics.

Key Areas of Investigation in a Hypothetical MD Simulation:

Solvation Structure: Examining the arrangement of solvent molecules (e.g., water, methanol) around the this compound molecule. This would reveal the nature of hydrogen bonding between the phenolic hydroxyl group and the solvent, as well as interactions with the ethyl group and the fluorinated aromatic ring.

Intermolecular Interactions: Quantifying the different types of non-covalent interactions between molecules of this compound. This includes hydrogen bonding, π-π stacking of the aromatic rings, and dipole-dipole interactions. The presence of fluorine atoms is known to influence these interactions significantly. acs.orged.ac.uk

Dynamic Properties: Analyzing the translational and rotational motion of the molecule to understand its mobility and the flexibility of the ethyl group.

The following table conceptualizes the potential parameters and expected qualitative outcomes from a molecular dynamics simulation of this compound in an aqueous solution. This is an illustrative example, as specific experimental or simulation data is not available.

Table 1: Conceptual Parameters and Expected Outcomes of a Hypothetical MD Simulation of this compound

| Parameter/Analysis | Objective | Expected Qualitative Outcome/Insight |

| Radial Distribution Function (RDF) | To determine the probability of finding solvent molecules at a certain distance from specific atoms of the solute. | Higher peaks for water around the hydroxyl group, indicating strong hydrogen bonding. The fluorine atoms may show weaker, but structured, interactions with water. |

| Hydrogen Bond Analysis | To quantify the number and lifetime of hydrogen bonds between the solute and solvent, and between solute molecules. | The phenolic -OH group would be the primary hydrogen bond donor. The fluorine atoms and the oxygen of the hydroxyl group would act as acceptors. |

| Interaction Energy Calculation | To calculate the energetic contributions of different types of intermolecular forces (e.g., electrostatic, van der Waals). | The interaction energy would quantify the strength of solute-solvent and solute-solute interactions, providing a measure of its hydrophilicity/hydrophobicity. |

| Mean Square Displacement (MSD) | To measure the average distance a molecule travels over time, indicating its mobility. | The diffusion coefficient derived from MSD would provide insight into how the molecule moves within the solvent, influenced by its size, shape, and interactions. |

| Analysis of π-π Stacking | To identify and characterize the stacking arrangements of the aromatic rings in solute-solute interactions. | The fluorine substituents are expected to modulate the geometry and energy of π-π stacking compared to unsubstituted phenol. |

Single-Crystal X-ray Diffraction (SC-XRD) for Crystalline Structure Determinationuol.deuhu-ciqso.es

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. uol.deuhu-ciqso.es By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise coordinates of each atom within the unit cell—the fundamental repeating block of the crystal. uol.de This information allows for the detailed calculation of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's structure in the solid state.

While specific single-crystal X-ray diffraction data for this compound is not publicly available, the expected outcomes and the type of information that would be derived from such an analysis can be discussed based on studies of similar fluorinated phenolic and aromatic compounds.

The initial result of a successful SC-XRD experiment is the determination of the unit cell parameters (the lengths of the cell edges a, b, c, and the angles between them α, β, γ) and the crystal system. These parameters define the size and shape of the repeating unit of the crystal. Furthermore, the analysis reveals the space group, which describes the symmetry elements present in the crystal structure.

For a molecule like this compound, one would expect it to crystallize in one of the common space groups for organic molecules, such as those in the monoclinic (e.g., P2₁/c) or orthorhombic (e.g., P2₁2₁2₁) systems. The choice of space group is governed by the molecule's own symmetry and the most efficient way it can pack in three dimensions. The table below shows representative crystallographic data for a related difluorinated aromatic compound to illustrate the type of information obtained.

Table 1: Example Crystallographic Data for a Related Fluorinated Aromatic Compound

| Parameter | Example Value (for Ethyl 2-(4-chlorophenyl)-3-(2,4-difluorophenoxy)acrylate) |

|---|---|

| Chemical Formula | C₁₇H₁₃ClF₂O₃ |

| Formula Weight | 338.72 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.275 |

| b (Å) | 7.503 |

| c (Å) | 13.812 |

| β (°) | 111.11 |

| Volume (ų) | 1573.4 |

| Z (molecules/unit cell) | 4 |

Data sourced from a study on a different, but structurally related, compound to exemplify typical crystallographic parameters. nih.goviucr.org

SC-XRD analysis would reveal the precise conformation of the this compound molecule in the crystal. This includes the planarity of the difluorophenyl ring and the orientation of the hydroxyl (-OH) and ethyl (-CH₂CH₃) substituents relative to the ring.

The benzene ring itself is expected to be largely planar. The key conformational descriptors are the dihedral angles, which describe the rotation around specific bonds. For instance, the orientation of the hydroxyl group's hydrogen atom and the conformation of the ethyl group would be of particular interest. In similar structures, the ethyl group often adopts a conformation that minimizes steric hindrance with the adjacent fluorine atom and the ring. Studies on other multi-substituted benzene derivatives show that the arrangement of substituents can lead to slight twisting of the aromatic core to alleviate strain. researchgate.net For example, in difluorinated p-terphenyl (B122091) derivatives, a non-coplanar twisted arrangement of the rings is a common feature. researchgate.net

Table 2: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Influence |

|---|---|---|

| C-C-O-H | Defines the orientation of the hydroxyl hydrogen. | Influences hydrogen bonding patterns. |

| C(ring)-C(ring)-C(ethyl)-C(ethyl) | Defines the conformation of the ethyl group. | Influenced by steric interactions with ring substituents. |

This table outlines the types of dihedral angles that would be determined from SC-XRD data.

The packing of molecules in a crystal is directed by a network of intermolecular interactions. For this compound, a variety of such interactions would be expected. The strong, directional O-H···O hydrogen bond, where the hydroxyl group of one molecule donates its proton to the oxygen of a neighboring molecule, is a highly probable and dominant interaction, often leading to the formation of chains or cyclic motifs.

Furthermore, the presence of fluorine atoms introduces the possibility of weaker, yet structurally significant, interactions. These can include:

O-H···F hydrogen bonds : The fluorine atoms can act as weak hydrogen bond acceptors.

C-H···O hydrogen bonds : The oxygen atom can also accept hydrogen bonds from the C-H groups of the ethyl substituent or the aromatic ring of an adjacent molecule. acs.org

H···H and C···H contacts : These are van der Waals interactions that, while non-directional, play a crucial role in achieving dense crystal packing. researchgate.net

π-π stacking : The aromatic rings may stack on top of each other, an interaction driven by electrostatic and dispersion forces. Fluorination can modify the nature of these interactions, sometimes leading to offset stacking arrangements.

Hirshfeld surface analysis is a modern computational tool often used alongside SC-XRD data to visualize and quantify these intermolecular contacts, providing a detailed fingerprint of the crystal packing environment. researchgate.net

Polymorphism and Crystal Engineering Studies for Fluorinated Aromatic Compoundsbrighton.ac.ukacs.orgprinceton.edursc.org

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. acs.orgprinceton.eduacs.org Different polymorphs of the same compound can have distinct physical properties. The substitution of hydrogen with fluorine is a widely used strategy in crystal engineering—the design and synthesis of crystalline solids with desired properties. rsc.orgrsc.org

Fluorination affects polymorphism in several ways: acs.orgprinceton.eduacs.org

It alters the molecule's dipole moment and electrostatic potential, which can favor different packing arrangements.

It introduces the possibility of C-H···F and F···F interactions, which can compete with or supplement other intermolecular forces like hydrogen bonding and π-stacking. psu.edu

Studies on fluorinated polycyclic aromatic hydrocarbons have shown that fluorination can influence which polymorph is more thermodynamically stable or more readily accessible under certain crystallization conditions. acs.orgprinceton.eduacs.org

Crystal engineering of fluorinated aromatic compounds, therefore, involves leveraging these effects to control the crystal structure. By understanding the interplay of strong O-H···O hydrogen bonds and the weaker, more subtle interactions involving fluorine, it is possible to design crystals with specific packing motifs. For instance, fluorination has been shown to enhance the hydrogen bond donor ability of phenolic compounds, which can be used to form stable and predictable multi-component crystalline systems. brighton.ac.uk The study of how the ethyl group and the specific 2,3-difluoro substitution pattern in this compound direct its self-assembly into a particular crystal lattice is a key aspect of its solid-state characterization.

Chemical Reactivity and Mechanistic Insights into this compound

This article delves into the chemical behavior of this compound, focusing on its reactivity and the underlying mechanisms of its transformations. The strategic placement of fluorine atoms and an ethyl group on the phenol ring imparts unique characteristics that influence its acidity, susceptibility to substitution reactions, and interactions with catalysts and oxidants.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes for 4-Ethyl-2,3-difluorophenol and its Analogs

The synthesis of fluorinated aromatics is often complex and resource-intensive. A primary goal for future research is the development of more efficient, scalable, and environmentally benign synthetic methodologies for this compound and its derivatives. Current strategies often begin with precursors like 2,3-difluorophenol (B1222669) or 4-bromo-2,3-difluorophenol. worktribe.compitt.edu Future work will likely focus on moving beyond traditional multi-step processes that may require harsh reagents.

Key areas of investigation include:

Electrosynthesis: The use of electricity as a "reagent" presents a sustainable alternative to conventional oxidative methods for coupling reactions involving phenols. thieme-connect.comua.es Exploring the electrochemical synthesis for C-C bond formation to introduce the ethyl group or for coupling the phenol (B47542) moiety to other molecular fragments could significantly reduce waste and improve safety. ua.es

Late-Stage Fluorination: While often challenging on electron-rich aromatic rings, advancing late-stage fluorination techniques could provide novel pathways. researchgate.net Research into metal-free oxidative fluorination or innovative deoxyfluorination reagents like PhenoFluor, which converts phenols directly to aryl fluorides, could be adapted to create diverse fluorinated analogs. researchgate.netacs.orgchinesechemsoc.org

C-H Functionalization: Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials. ua.es Developing catalytic systems that can selectively introduce the ethyl group onto a difluorophenol core via C-H activation would represent a significant step towards atom economy and efficiency.

A summary of potential synthetic approaches is presented in the table below.

| Synthetic Strategy | Description | Potential Advantages |

| Electrochemical Cross-Coupling | Utilizes electricity to drive the dehydrogenative cross-coupling of phenols and other aryl compounds. thieme-connect.comua.es | Sustainable, inherently safer, scalable, avoids chemical oxidants. |

| Deoxyfluorination of Phenols | Direct conversion of a hydroxyl group to a fluorine atom using specialized reagents. acs.orgchinesechemsoc.org | Provides a direct route to aryl fluorides from abundant phenol precursors. |

| Organometallic Intermediates | Functionalization of difluorophenols using organolithium or other organometallic compounds to achieve regioselective substitution. researchgate.net | Allows for precise control over the position of new functional groups. |

| Direct C-H Silylation/Functionalization | Catalytic ortho-C-H silylation of phenols, followed by further transformation, offers a route to precursors for aryne chemistry or other functionalizations. acs.org | High atom economy, avoids pre-functionalization steps. |

Advanced Computational Modeling for Predictive Design of Fluorinated Materials

The effects of fluorine substitution on molecular and material properties can be profound yet difficult to predict intuitively. nih.gov Advanced computational modeling is an indispensable tool for accelerating the design and discovery of new materials based on the this compound scaffold. numberanalytics.com

Future computational efforts will likely concentrate on:

Predicting Material Properties: Techniques like Density Functional Theory (DFT) can be employed to forecast the electronic structure, stability, and optical properties of materials incorporating the this compound unit. numberanalytics.compsu.edursc.org This allows for the in-silico screening of candidate molecules before undertaking costly and time-consuming synthesis. For instance, time-dependent DFT can predict absorption spectra, guiding the design of materials for specific optical applications. rsc.org

Force Field Development: For molecular simulations, which are crucial for understanding dynamic processes and bulk properties, the availability of accurate force fields for fluorinated compounds is essential. nih.gov Future work will involve developing and validating these parameters to ensure reliable predictions of behavior in complex environments.

Machine Learning and AI Models: Emerging deep learning models can rapidly predict key physicochemical properties. For example, models have been developed to estimate the lipophilicity of organofluorine molecules from their structure alone, a critical parameter in drug and materials science. acs.org Applying such models to derivatives of this compound could enable high-throughput virtual screening.

| Computational Technique | Application in Fluorinated Material Design | Key Insights |

| Density Functional Theory (DFT) | Predicts electronic structure, molecular orbitals, and reaction energies. numberanalytics.comresearchgate.net | Guides the design of new materials with desired electronic and optical properties. |

| Molecular Dynamics (MD) Simulations | Simulates the movement and interaction of molecules over time. nih.gov | Reveals information on conformational preferences, hydration, and the dynamics of water networks around fluorinated molecules. nih.gov |

| SAPT (Symmetry-Adapted Perturbation Theory) | Decomposes intermolecular interaction energies into physically meaningful components (electrostatics, dispersion, etc.). researchgate.net | Provides a deep understanding of the nature of interactions, such as C-F···F and C-F···π bonds. |

| Deep Learning Models | Predicts physicochemical properties (e.g., solubility, lipophilicity) from molecular structure. acs.org | Enables high-throughput virtual screening of large libraries of potential derivatives. |

Exploration of New Functionalization Strategies and Derivatization Pathways

Expanding the chemical space accessible from this compound requires the exploration of novel and selective functionalization reactions. The existing functional groups—the hydroxyl, the ethyl, and the aromatic ring activated and deactivated at various positions—offer multiple handles for derivatization.

Promising future research directions include:

Sigmatropic Rearrangements: Recent work on other difluorophenols has shown that sigmatropic rearrangements can trigger dearomatization, allowing for subsequent regioselective functionalization. researchgate.netkyoto-u.ac.jp Applying this strategy to this compound could enable the installation of new substituents at positions that are otherwise difficult to access. researchgate.net

Photoinduced Reactions: Photoinduced proton-transfer reactions have been shown to enable the O-H functionalization of otherwise unreactive phenols, including difluorophenol derivatives. nih.gov This light-mediated approach offers a mild and highly efficient method for creating new ethers and esters.

Directed Metalation: The hydroxyl group can act as a directing group for ortho-metalation, potentially allowing for selective functionalization at the C5 position. Further exploration of organometallic intermediates could unlock regioselective derivatization across the aromatic ring. researchgate.net

Polymerization and Grafting: The phenolic hydroxyl group is a key site for derivatization. It can be used as an initiation point for polymerization or for grafting the molecule onto polymer backbones, leading to new fluorinated polymers with tailored properties.

Integration of this compound in Multifunctional Material Systems with Synergistic Properties

The true value of this compound may be realized when it is integrated as a component within a larger, multifunctional material system. The unique combination of polarity, rigidity, and potential for intermolecular interactions imparted by the difluorophenyl group can lead to synergistic effects.

Future research will focus on incorporating this moiety into:

Liquid Crystal Displays (LCDs): Fluorinated terphenyls are critical components in liquid crystal mixtures for displays. The lateral fluorine atoms help to break up antiparallel molecular associations, leading to a high dielectric anisotropy, which is essential for fast switching speeds. worktribe.com Derivatives of this compound are promising candidates for advanced nematic and ferroelectric liquid crystal hosts. worktribe.com

Functional Polymers and Composites: Integrating this compound into polymers like poly(vinylidene fluoride) (PVDF) or other matrices can create composites with enhanced thermal stability, chemical resistance, and specific electroactive properties for use in sensors, actuators, and energy storage devices. acs.org

Energetic Materials: The combination of a high-density fluorinated ring with other explosophoric groups can lead to advanced energetic materials. By forming salts or co-crystals of derivatized this compound with nitrogen-rich heterocycles, it may be possible to synthesize new materials with high density, good thermal stability, and superior energetic performance. researchgate.net

Organic Electronics: The electronic properties of the difluorinated ring make it an interesting component for organic semiconductors. Its integration into larger conjugated systems could be explored for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

In-depth Studies of Intermolecular Interactions and Crystal Packing for Tailored Material Performance

The performance of a molecular material is intrinsically linked to its solid-state organization, which is governed by intermolecular interactions. For fluorinated compounds, these interactions are subtle and multifaceted, including conventional hydrogen bonds, as well as weaker C-H···F, F···F, and F···π interactions. nih.govmdpi.com A deep understanding of these forces is crucial for rational crystal engineering.

Key research areas for the future are:

High-Resolution Structural Analysis: Single-crystal X-ray diffraction studies on a series of this compound derivatives will be essential to elucidate how systematic changes in molecular structure influence crystal packing. researchgate.netmdpi.com This can reveal preferred packing motifs and the dominant intermolecular interactions.

Charge Density Analysis: Experimental and theoretical charge density analysis can provide quantitative insight into the nature of weak intermolecular interactions. rsc.org This method can visualize and quantify the electron density at bond critical points, distinguishing between weak, closed-shell interactions (like C-H···F) and stronger covalent or ionic bonds. rsc.org

Polymorph Screening: Investigating the potential for polymorphism—the ability of a compound to exist in multiple crystal forms—is critical. Different polymorphs can have drastically different physical properties, and controlling their formation is key to reliable material performance.

Co-crystallization: Creating co-crystals of this compound or its derivatives with other molecules is a powerful strategy for tuning material properties. This approach can be used to optimize crystal packing for applications such as semiconducting spin-crossover materials or to enhance the stability and solubility of active pharmaceutical ingredients. nih.gov

The study of interactions in similar fluorinated systems has revealed important principles. For example, interactions involving fluorinated aromatic rings can be either repulsive or attractive depending on the electronic nature of the interacting partner and the geometry of the approach. nih.govresearchgate.net Furthermore, Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the full range of intermolecular contacts within a crystal. researchgate.net Applying these advanced analytical and crystallographic techniques will be paramount in tailoring the material performance of systems based on this compound.

Q & A

Q. Safety and Risk Mitigation

- Hazard Analysis : Follow guidelines from Prudent Practices in the Laboratory (e.g., evaluate risks associated with gas evolution, corrosive byproducts) .

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods.

- Waste Disposal : Neutralize acidic/basic waste before disposal .

What are the emerging applications of this compound in pharmaceutical development?

Advanced Applications

Derivatives of difluorophenols are intermediates in:

- Neurological Therapeutics : Analogues inhibit enzymes like monoamine oxidase .

- Antibacterial Agents : Fluorinated phenols enhance membrane permeability in quinolone derivatives .

- Targeted Drug Delivery : Ethyl groups improve lipophilicity for blood-brain barrier penetration .

How can eco-friendly synthesis methods be applied to this compound production?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.